4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)-

Description

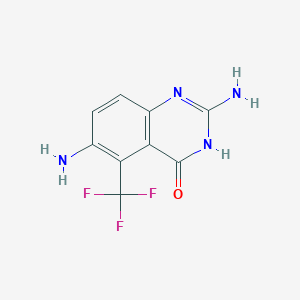

4(1H)-Quinazolinone is a bicyclic heterocyclic scaffold comprising a benzene ring fused with a pyrimidin-4(1H)-one moiety. The compound 2,6-diamino-5-(trifluoromethyl)-4(1H)-quinazolinone features amino groups at positions 2 and 6 and a trifluoromethyl (-CF₃) substituent at position 3. Trifluoromethyl groups are known to improve metabolic stability and lipophilicity, which can influence bioavailability and target binding .

Properties

CAS No. |

133116-87-7 |

|---|---|

Molecular Formula |

C9H7F3N4O |

Molecular Weight |

244.17 g/mol |

IUPAC Name |

2,6-diamino-5-(trifluoromethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7F3N4O/c10-9(11,12)6-3(13)1-2-4-5(6)7(17)16-8(14)15-4/h1-2H,13H2,(H3,14,15,16,17) |

InChI Key |

LSSQJZRSDOVPKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1N)C(F)(F)F)C(=O)NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Niementowski Reaction

The Niementowski synthesis, a classical approach for quinazolinones, involves cyclocondensation of substituted anthranilic acids with formamide or urea. For the target compound, 2-amino-5-(trifluoromethyl)benzoic acid could serve as the anthranilic acid precursor. Heating with formamide at 125–130°C under reflux conditions initiates cyclization, forming the quinazolinone scaffold. However, the trifluoromethyl group’s electron-withdrawing nature may necessitate extended reaction times or elevated temperatures to achieve satisfactory yields.

Isatoic Anhydride Route

Isatoic anhydride derivatives react with amines to form dihydro-4-oxoquinazolines. For 2,6-diamino substitution, 5-(trifluoromethyl)isatoic anhydride could be treated with guanidine or urea under basic conditions. This method avoids harsh reagents, but the limited commercial availability of trifluoromethyl-substituted isatoic anhydride requires prior synthesis via nitration and reduction steps.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Carbonylation

A patent (CN113045503B) describes a palladium-catalyzed cascade reaction using trifluoroethylimidoyl chloride and amines to synthesize 2-trifluoromethyl-substituted quinazolinones. Key steps include:

-

Reagents : Pd(CF₃COO)₂ (5 mol%), PPh₃ (10 mol%), TFBen (1,3,5-tricarboxylic acid phenol ester), Na₂CO₃.

-

Conditions : 110°C in toluene under argon for 16–30 hours.

This method is scalable to gram quantities and compatible with diverse amines, enabling the introduction of the 2,6-diamino groups via tailored amine substrates.

Copper-Mediated Trifluoromethylation

The Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitates trifluoromethylation in the presence of Cu₂O and 2,2'-bipyridyl. A Schlenk tube reaction with N-cyano-N-(3-methylbut-3-en-1-yl)benzamide at 80°C for 10 hours introduces the CF₃ group at the 5-position. Subsequent hydrolysis and cyclization yield the quinazolinone core.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation and functionalization steps. For example:

-

Substrates : 2-Amino-5-(trifluoromethyl)benzonitrile and chloroformamidine hydrochloride.

-

Conditions : 150°C, 30 minutes, DMF solvent.

This approach reduces reaction times from hours to minutes and minimizes side products, particularly for thermally sensitive intermediates.

Functionalization of Prequinazolinone Intermediates

Nitration/Reduction for Amino Groups

Introducing amino groups at positions 2 and 6 can be achieved via nitration followed by catalytic hydrogenation:

Direct Amination

Nucleophilic aromatic substitution (SₙAr) with ammonia or alkylamines under basic conditions (K₂CO₃, DMF, 120°C) introduces amino groups. The electron-deficient quinazolinone core facilitates substitution at the 2 and 6 positions.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Niementowski Reaction | 125–130°C, formamide | 40–60% | Simple setup, no metal catalysts | Low yields for CF₃-substituted analogs |

| Palladium Catalysis | 110°C, toluene, Pd/ligand system | 70–83% | Scalable, high regioselectivity | Requires inert atmosphere, costly ligands |

| Microwave-Assisted | 150°C, 30 min, DMF | 65–75% | Rapid, energy-efficient | Specialized equipment needed |

| Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | 50–70% | Reliable for amino group installation | Multiple steps, intermediate purification |

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The CF₃ group’s strong electron-withdrawing effect can deactivate the quinazolinone core, necessitating careful control of reaction conditions. For example, acidic media may lead to defluorination, while excessive heating could degrade the scaffold.

Chemical Reactions Analysis

Cyclization Reactions

Key Steps :

-

Nitrile Precursor Formation : A cyano-substituted benzene ring (e.g., 2-cyano-4-substituted-3-alkylbenzeneamine) undergoes cyclization with chloroformamidine hydrochloride at elevated temperatures (150–250°C) to form the quinazolinone core .

-

Trifluoromethyl Group Introduction : The trifluoromethyl group at position 5 may be introduced via nitration of dihaloalkylbenzenes followed by reduction and coupling with guanidine derivatives . This step ensures the trifluoromethyl substituent is positioned correctly.

-

Diamino Group Installation : The 2,6-diamino groups are likely introduced via reductive amination or direct substitution, potentially involving intermediates such as triamines (e.g., 5-substituted-2,4,6-triaminoquinazolines) reduced from nitro precursors .

Metal-Catalyzed Methods

Modern synthetic methods increasingly utilize metal catalysts to streamline quinazoline synthesis. For example:

-

Iron-Catalyzed Reductive Cyclization : Methyl N-cyano-2-nitrobenzimidates undergo cascade cyclization with Fe/HCl systems to form diaminoquinazolines . This method could be adapted for the target compound by incorporating trifluoromethyl groups during the nitration step.

-

Cross-Coupling Reactions : Halogenated quinazolinones can participate in metal-catalyzed C–C bond formation (e.g., Grignard reagents with MnCl₂) . For the target compound, the trifluoromethyl group may influence regioselectivity due to its electron-withdrawing nature.

Diazotization and Coupling

While traditional methods for quinazolinediamines involve diazotization of triamines followed by cyanation , the target compound’s synthesis avoids this step. Instead, direct cyclization of nitrile precursors with chloroformamidine hydrochloride eliminates intermediates, improving efficiency .

Oxidative Condensation

For quinazolines with alkylamino substituents, FeCl₂-catalyzed sp³C-H oxidation enables intramolecular C–N bond formation . This mechanism could apply to the target compound if further functionalization (e.g., alkylamino substitutions) is desired.

Cyclization Efficiency

The cyclization of 2-cyano-4-substituted-3-alkylbenzeneamines with chloroformamidine hydrochloride typically proceeds in 1–2 hours under high-temperature conditions, yielding quinazolinediamines in good yields . For example:

| Starting Material | Yield |

|---|---|

| 2,6-dibromo-3-nitrotoluenes | ~70–80% |

| 2-cyano-4-substituted-3-alkylbenzeneamines | ~78–95% |

Biological Activity and Stability

While not directly related to chemical reactions, the trifluoromethyl group at position 5 enhances PI3K/HDAC inhibition compared to 4-substituted analogs , highlighting its role in optimizing bioactivity.

Challenges and Limitations

-

Regioselectivity : The trifluoromethyl group’s strong electron-withdrawing effect may direct substitution to specific positions on the quinazoline ring, requiring careful control during synthesis.

-

Scalability : High-temperature cyclization steps (150–250°C) may pose challenges for large-scale production, necessitating optimization of reaction conditions (e.g., solvent choice, catalyst load).

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antitumor properties. For instance, a series of quinazolinone derivatives have been synthesized and evaluated for their growth inhibitory effects against various cancer cell lines. These compounds demonstrated potent activity by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Anti-inflammatory Properties

4(1H)-Quinazolinone derivatives have been shown to possess anti-inflammatory effects. A study synthesized several derivatives and tested them in vivo, revealing significant efficacy in reducing inflammation in models of rheumatoid arthritis and inflammatory bowel diseases . The anti-inflammatory activity was attributed to the structural modifications that enhance interaction with inflammatory pathways.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Various studies have reported that quinazolinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized quinazolinone derivatives were evaluated against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results that suggest potential as future antibacterial agents .

Synthesis Techniques

The synthesis of 4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)- typically involves multi-step organic reactions that include cyclization and functional group modifications. Recent advancements have introduced more efficient synthetic routes that enhance yield and purity. For instance, the incorporation of hydroxamic acids into the structure has been explored to create dual inhibitors targeting PI3K and HDAC enzymes, showcasing the versatility of this compound in drug design .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazolinone derivatives. Studies have shown that modifications at specific positions on the quinazolinone ring can significantly affect their potency against various biological targets . For example, substituents at the C-5 position were found to enhance inhibitory activity against specific enzymes involved in cancer progression.

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Introducing -CF₃ requires fluorinated reagents (e.g., trifluoromethylating agents), which are costlier and less stable than methyl or methoxy precursors .

- ADMET Profile : The -CF₃ group likely improves metabolic stability but may reduce aqueous solubility, necessitating formulation adjustments .

- Structure-Activity Relationship (SAR) : Position 5 substituents (-CF₃ vs. -CH₃) significantly alter electronic density, affecting interactions with hydrophobic enzyme pockets .

Data Tables

Table 1: Substituent Effects on Activity

Biological Activity

Overview

4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the quinazoline family, which is known for its pharmacological significance, particularly in medicinal chemistry. The biological activity of this compound is primarily linked to its ability to interact with various biological targets, making it a candidate for drug development.

Pharmacological Properties

The quinazoline derivatives, including 4(1H)-quinazolinone compounds, exhibit a wide range of pharmacological activities:

- Anticancer Activity : Quinazoline derivatives have been extensively studied for their potential as anticancer agents. They act as inhibitors of various protein kinases, including the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival .

- Antimicrobial Activity : Research indicates that quinazoline compounds possess significant antimicrobial properties. They have shown efficacy against various strains of bacteria and fungi .

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

The biological activity of 4(1H)-quinazolinone, 2,6-diamino-5-(trifluoromethyl)- can be attributed to its structural features that facilitate interactions with biological macromolecules:

- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases involved in cancer signaling pathways. Its trifluoromethyl group enhances binding affinity to the target proteins due to increased lipophilicity and electron-withdrawing effects .

- DNA Interaction : Quinazoline derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives:

- Anticancer Studies : A series of studies demonstrated that quinazolinone derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 0.5 μM for a derivative against K562 human leukemia cells .

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of quinazoline derivatives against Staphylococcus aureus and Candida albicans. The results indicated inhibition zones ranging from 10 to 12 mm, showcasing moderate antimicrobial activity .

- Inhibition of Pro-inflammatory Cytokines : Research on anti-inflammatory properties revealed that certain quinazoline derivatives effectively inhibited TNF-alpha production in human promyelocytic HL-60 cells, suggesting their potential as anti-inflammatory agents .

Data Tables

Below are summarized findings from various studies on the biological activity of 4(1H)-quinazolinone derivatives:

| Study | Activity | Target | IC50 Value |

|---|---|---|---|

| Cao et al., 2015 | Anticancer | K562 cells | 0.5 μM |

| MDPI Study, 2023 | Antimicrobial | Staphylococcus aureus | ~10 mm zone |

| Omics Online Review, 2014 | Anti-inflammatory | TNF-alpha production | Not specified |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4(1H)-quinazolinone derivatives, particularly those with trifluoromethyl substituents?

- Methodological Answer : Synthesis often involves condensation reactions using oxazolones or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide). For example, 5(4H)-oxazolones react with amines or aromatic aldehydes under reflux conditions to form 4(3H)-quinazolinone scaffolds . Trifluoromethyl groups can be introduced via trifluoroacetimidoyl chlorides or by incorporating pre-functionalized intermediates during cyclization . Key steps include monitoring reaction progress via TLC and purification through recrystallization or column chromatography .

Q. How are structural and electronic properties of 4(1H)-quinazolinone derivatives characterized?

- Methodological Answer : Techniques include:

- 1H/13C-NMR to confirm regiochemistry and substituent positions (e.g., distinguishing between 2,6-diamino substitution and trifluoromethyl resonance splitting) .

- IR spectroscopy to identify lactam C=O stretches (~1,670–1,690 cm⁻¹) and sulfonamide/phenyl vibrations .

- X-ray crystallography to resolve conformational preferences, such as planar vs. non-planar arrangements of substituents relative to the quinazolinone core .

Q. What biological activities are associated with the quinazolinone scaffold, and how are these evaluated experimentally?

- Methodological Answer : Quinazolinones exhibit anti-inflammatory, antifungal, and anticancer properties. For example:

- Anti-inflammatory activity is assessed via COX-2 inhibition assays using molecular docking to predict binding interactions (e.g., hydrogen bonding with catalytic residues) .

- Antifungal activity is tested against clinical pathogens (e.g., Candida albicans) using disk diffusion or microdilution assays, with IC50 values calculated .

Advanced Research Questions

Q. How do reaction parameters (temperature, solvent, catalyst) influence the regioselectivity of trifluoromethyl-substituted quinazolinone synthesis?

- Methodological Answer :

- Temperature : Lower temperatures (e.g., 30°C) favor controlled ammonolysis of ester bonds, reducing side-product formation .

- Solvent : Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution for trifluoromethyl group incorporation .

- Catalyst : Ferrocenyl-phosphine catalysts enable enantioselective annulation reactions for chiral quinazolinones .

- Orthogonal experimental design (e.g., L9 Taguchi arrays) optimizes yield and purity by testing variable combinations .

Q. What computational strategies resolve contradictions in bioactivity data for quinazolinone derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) simulations assess ligand-protein binding stability over time, clarifying discrepancies between in vitro and in silico COX-2 inhibition results .

- QSAR models correlate trifluoromethyl electronic effects (Hammett σ constants) with antifungal activity trends, addressing outliers via substituent-specific parameterization .

Q. How can stereoelectronic effects of the trifluoromethyl group be exploited to enhance pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity modulation : The CF3 group increases membrane permeability (logP optimization) while reducing metabolic degradation via steric hindrance .

- Metabolic stability assays : Liver microsome studies compare half-life (t1/2) of CF3 derivatives vs. non-fluorinated analogs, guided by LC-MS/MS quantification .

Key Research Challenges

- Stereochemical control during trifluoromethyl group introduction remains challenging due to steric and electronic effects .

- Data reproducibility in bioactivity assays requires rigorous standardization of fungal strains and enzyme batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.